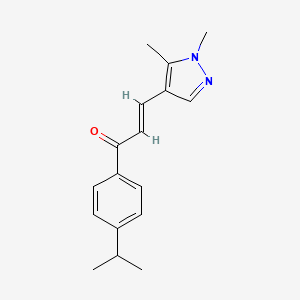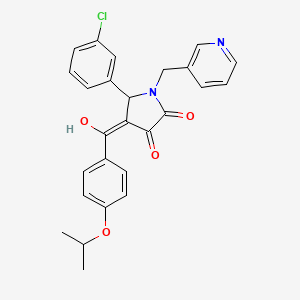![molecular formula C19H30ClNO3 B5499789 Ethyl 1-[4-(3-methylphenoxy)butyl]piperidine-3-carboxylate;hydrochloride](/img/structure/B5499789.png)
Ethyl 1-[4-(3-methylphenoxy)butyl]piperidine-3-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-[4-(3-methylphenoxy)butyl]piperidine-3-carboxylate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring substituted with an ethyl ester and a 3-methylphenoxybutyl group. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[4-(3-methylphenoxy)butyl]piperidine-3-carboxylate;hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 3-Methylphenoxybutyl Group: This step involves the reaction of the piperidine ring with 3-methylphenoxybutyl chloride under basic conditions to form the desired substitution.
Esterification: The final step involves the esterification of the piperidine derivative with ethyl chloroformate to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[4-(3-methylphenoxy)butyl]piperidine-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 1-[4-(3-methylphenoxy)butyl]piperidine-3-carboxylate;hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of Ethyl 1-[4-(3-methylphenoxy)butyl]piperidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate;hydrochloride
- Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate;hydrochloride
Uniqueness
Ethyl 1-[4-(3-methylphenoxy)butyl]piperidine-3-carboxylate;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 1-[4-(3-methylphenoxy)butyl]piperidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3.ClH/c1-3-22-19(21)17-9-7-12-20(15-17)11-4-5-13-23-18-10-6-8-16(2)14-18;/h6,8,10,14,17H,3-5,7,9,11-13,15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFPDDIPAJLHNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CCCCOC2=CC=CC(=C2)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[3-[(4-methylphenyl)methoxy]phenyl]methyl]prop-2-en-1-amine;hydrochloride](/img/structure/B5499722.png)
![2-chloro-6-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5499729.png)
![7-acetyl-N-hexyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5499737.png)
![N-[4-(2,6-dimethyl-3-pyridinyl)-2-pyrimidinyl]-N'-methyl-1,4-butanediamine dihydrochloride](/img/structure/B5499739.png)

![1-(1-{[6-(4-ethyl-1,4-diazepan-1-yl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B5499756.png)

![1'-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5499768.png)
![methyl 5-bromo-2-{5-[(E)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]furan-2-yl}benzoate](/img/structure/B5499770.png)
![ethyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate](/img/structure/B5499775.png)
![(6E)-2-ethyl-5-imino-6-[[2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5499783.png)

![N-benzyl-N'-{[1-(2-methylbenzyl)pyrrolidin-3-yl]methyl}sulfamide](/img/structure/B5499799.png)
![2,2-dimethyl-N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}propanamide](/img/structure/B5499805.png)
